Hydroxyaldol-histidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5Z)-2,10-diamino-5-[[4-(2-amino-2-carboxyethyl)imidazol-1-yl]methylidene]-7-hydroxyundecanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O7/c19-13(16(25)26)3-1-10(5-12(24)2-4-14(20)17(27)28)7-23-8-11(22-9-23)6-15(21)18(29)30/h7-9,12-15,24H,1-6,19-21H2,(H,25,26)(H,27,28)(H,29,30)/b10-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGHQRPBUWYFHI-YFHOEESVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN1C=C(CCC(C(=O)O)N)CC(CCC(C(=O)O)N)O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(N=CN1/C=C(/CCC(C(=O)O)N)\CC(CCC(C(=O)O)N)O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57944-40-8 | |
| Record name | Hydroxyaldol-histidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057944408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Early Research and the Provisional Identification of Hydroxyaldol Histidine
Discovery of Proposed Histidine-Containing Cross-links in Collagen Hydrolysates
The investigation into collagen's structural chemistry revealed that while some cross-links were based on lysine (B10760008) and hydroxylysine aldehydes, other more complex forms existed. annualreviews.org The potential involvement of the amino acid histidine in cross-linking was a subject of significant investigation. annualreviews.orgresearchgate.net Researchers isolating components from collagen hydrolysates, particularly from mature bovine skin, identified an unknown amino acid. researchgate.netnih.gov This compound was found to be a stable, non-reducible, and trifunctional cross-link, distinguishing it from the more common borohydride-reducible cross-links. researchgate.netgrantome.com Its discovery suggested a new pathway for the maturation of collagen cross-links, particularly in tissues stabilized by aldimine bonds. meatscience.org This was considered the first instance of a non-borohydride reducible cross-link identified in collagen. researchgate.netresearchgate.net Later research, however, revealed that this proposed structure was an artifact of the acid hydrolysis sample preparation method and that the true native structure did not directly involve histidine in this manner. nih.govsemanticscholar.org
Initial Structural Hypothesis for "Hydroxyaldol-histidine"
Following its detection, scientists worked to elucidate the structure of this novel cross-link, leading to a provisional identification as "this compound." researchgate.networthington-biochem.com
The initial hypothesis proposed a trifunctional molecule derived from three different amino acid residues. researchgate.net It was postulated to be formed from the condensation of a peptidyl allysine (B42369) (an aldehyde derived from lysine), a peptidyl hydroxyallysine (an aldehyde from hydroxylysine), and a histidine residue. researchgate.netpnas.org The structure was thought to involve a Michael addition of a histidine residue to the known aldol (B89426) cross-link. researchgate.net This hypothesis accounted for its non-reducible nature and its molecular weight as determined by early analytical techniques. researchgate.netgrantome.com
The proposed molecular origins involved specific locations within the collagen molecule. The cross-link was thought to connect three separate peptide chains. pnas.org The precursors were identified as an aldehyde derived from a hydroxylysine at position 87 and an aldehyde from a lysine in the C-terminal non-helical region of an alpha-1 (α1) collagen chain. pnas.org The third component was a histidine residue, which was believed to add to an aldol condensation product of the two aldehydes. researchgate.net Subsequent studies would eventually revise this, showing that the histidine involved was from the C-telopeptide region and its incorporation was an artifact of the analytical process. nih.govsemanticscholar.org The compound was isolated from the insoluble fraction of bovine skin collagen. pnas.orgunc.edu
Structural Features as Initially Postulated
Methodological Approaches Employed in Early Characterization Studies
The provisional identification of "this compound" relied on the analytical techniques available at the time, primarily spectroscopy and chromatography.
Spectroscopy was central to the initial characterization of the isolated compound.
Proton Magnetic Resonance (PMR) Spectroscopy : PMR, also known as ¹H-NMR, was used to probe the chemical environment of the protons within the molecule, helping to deduce its structure. researchgate.netcapes.gov.br Early ¹H-NMR studies were performed on the isolated cross-link to help characterize its features. nih.govtandfonline.comnih.gov
Mass Spectrometry (MS) : Mass spectrometry, particularly of volatile derivatives of the compound, was a key technique for determining its molecular weight and elemental composition. researchgate.netcapes.gov.brnih.gov It was tentatively identified using mass spectroscopy in early studies. annualreviews.org Later, more advanced techniques like fast atom bombardment mass spectrometry were used to re-evaluate and ultimately correct the initial structural hypothesis. nih.gov
Table 1: Spectroscopic Methods in Early "this compound" Research
| Technique | Application | Finding/Purpose | Reference(s) |
|---|---|---|---|
| Proton Magnetic Resonance (PMR) | Structural Characterization | Used to characterize the newly isolated trifunctional cross-link from cow skin collagen. | researchgate.netcapes.gov.br |
| Mass Spectrometry (MS) | Structural Characterization | Analysis of volatile derivatives helped determine molecular weight and propose the initial structure. | researchgate.netcapes.gov.br |
| ¹³C Nuclear Magnetic Resonance | Structural Verification | Used in later studies to re-evaluate and correct the proposed structure. | nih.govportlandpress.com |
Chromatography was essential for isolating the proposed "this compound" from the complex mixture of amino acids and peptides produced by the acid hydrolysis of collagen.
Column Chromatography : This was the primary method used to separate the components of the collagen hydrolysate. nih.gov Researchers used various column materials and buffer systems to achieve the separation needed to isolate the unknown compound for further analysis. scispace.com Techniques like ion-exchange chromatography were fundamental in resolving the different amino acids and cross-links. dntb.gov.ua More advanced high-performance liquid chromatography (HPLC) methods were later developed for more efficient and sensitive separation of collagen cross-links. nih.govresearchgate.netnih.govresearchgate.net
Table 2: Chromatographic Techniques in Collagen Cross-link Isolation
| Technique | Description | Purpose in "this compound" Context | Reference(s) |
|---|---|---|---|
| Ion-Exchange Chromatography | Separates molecules based on their net surface charge. | Used to resolve different amino acids and cross-links from collagen hydrolysates. | dntb.gov.ua |
| Column Chromatography | General term for purification where the stationary phase is packed in a column. | Employed to isolate the novel cross-link fraction for subsequent spectroscopic analysis. | nih.govscispace.com |
Early Research and Provisional Identification of a Unique Collagen Cross-link
In the study of collagen, the protein that provides structural integrity to tissues, researchers have long been interested in the chemical cross-links that give it strength and stability. Early investigations into the complex structure of collagen led to the provisional identification of a novel cross-linking compound, initially named "this compound." This discovery opened a new chapter in understanding the maturation and stabilization of collagen fibers.
Isolation Strategies from Biological Tissues
The initial isolation of the compound provisionally identified as this compound was a meticulous process, primarily focused on mature bovine skin collagen, a tissue known for its high tensile strength and complex cross-linking. pnas.orgnih.gov
One of the key strategies involved the use of 5 M guanidine·HCl to solubilize the majority of the collagen, leaving behind an insoluble fraction rich in stable, mature cross-links. pnas.org This insoluble material was then subjected to enzymatic digestion, typically with trypsin, to break down the collagen protein into smaller peptide fragments. pnas.org The resulting digest was a complex mixture from which the cross-linked peptides had to be separated.
The isolation process involved multiple steps of column chromatography to purify the peptide containing the novel cross-link. pnas.org Techniques such as gel filtration chromatography on materials like Bio-Gel P-2 were used for desalting and initial fractionation. pnas.org This was often followed by ion-exchange chromatography, for instance on DEAE-cellulose, to further separate the peptides based on their charge. pnas.org
Through these rigorous purification steps, a three-chained peptide held together by the cross-link was isolated. pnas.org Amino acid analysis of this peptide revealed the presence of histidine, which was a key characteristic that led to its provisional name. nih.gov
Subsequent research led to a revised structure and a new name for this cross-link: histidinohydroxylysinonorleucine. nih.gov The updated understanding was achieved through advanced analytical techniques, including fast atom bombardment mass spectrometry and both proton and carbon-13 nuclear magnetic resonance. nih.gov These methods confirmed that the cross-link is trifunctional, derived from one residue each of histidine, hydroxylysine, and lysine. nih.gov
Table 1: Key Stages in the Isolation of the Histidine-based Cross-link from Bovine Skin Collagen
| Stage | Description | Purpose |
| Tissue Selection | Mature bovine skin was chosen as the source material. | This tissue contains a high concentration of mature, stable collagen cross-links. pnas.orgnih.gov |
| Solubilization | Treatment with 5 M guanidine·HCl. | To remove the more soluble collagen, enriching the sample in the insoluble, highly cross-linked fraction. pnas.org |
| Enzymatic Digestion | Use of trypsin to cleave the collagen protein. | To break down the protein into smaller, manageable peptide fragments. pnas.org |
| Chromatographic Separation | Multiple rounds of column chromatography (e.g., gel filtration, ion-exchange). | To isolate and purify the specific peptide containing the cross-link from the complex mixture. pnas.org |
| Analysis | Amino acid analysis, mass spectrometry, and NMR. | To determine the composition and ultimately the precise structure of the cross-linking molecule. nih.gov |
This table provides an interactive overview of the isolation process.
Hypothesized Mechanisms of Formation for the Initially Identified Cross-link
The formation of the cross-link, now known as histidinohydroxylysinonorleucine, is a complex process that occurs within the collagen fibril as it matures. The initial hypothesis for the formation of what was then called this compound involved the interaction of specific amino acid residues that had been post-translationally modified. pnas.org
The proposed mechanism begins with the enzymatic modification of lysine and hydroxylysine residues within the collagen molecule by lysyl oxidase. This enzyme converts the epsilon-amino groups of these amino acids into reactive aldehydes, specifically allysine and hydroxyallysine. researchgate.net
The formation of the trifunctional cross-link is thought to proceed through the reaction of these aldehydes with a histidine residue located in an adjacent collagen molecule. One proposed pathway involves the initial formation of a bifunctional, reducible cross-link, dehydro-hydroxylysinonorleucine. nih.gov Over time, this labile cross-link is believed to react with a histidine residue, leading to the formation of the more stable, non-reducible histidinohydroxylysinonorleucine. nih.gov In vitro studies have demonstrated a stoichiometric relationship where the disappearance of dehydro-hydroxylysinonorleucine corresponds with the appearance of histidinohydroxylysinonorleucine, supporting this maturation pathway. nih.gov
Another proposed mechanism suggests the involvement of an aldol condensation product. In this scenario, an aldehyde derived from hydroxylysine-87 and an aldehyde from a lysine in the C-terminal non-helical region of another α1 chain would react. pnas.org A structural microheterogeneity, an inversion of the normal Lys-Ala-His sequence to Ala-Lys-His, was thought to facilitate the formation of this cross-link. pnas.org
It has also been suggested that glycosylation of specific hydroxylysine residues plays a regulatory role in this process. By blocking certain hydroxylysine residues with sugar molecules, the cell can prevent them from being converted into aldehydes, thereby directing which types of cross-links are formed. pnas.org The absence of glycosylation on hydroxylysine-87 in certain instances may be a prerequisite for the formation of this particular cross-link. pnas.org
It is worth noting that the existence of histidinohydroxylysinonorleucine as a naturally occurring cross-link has been a subject of scientific debate, with some researchers suggesting it may be an artifact of the chemical analysis procedures. researchgate.netresearchgate.net However, this claim has been disputed. researchgate.net
Re Evaluation of Hydroxyaldol Histidine and Definitive Structural Elucidation of Histidinohydroxylysinonorleucine Hhl
Emergence of Contradictory Evidence and Challenges to the Original Structure
In the early 1970s, a non-reducible, trifunctional cross-linking amino acid was isolated from mature bovine skin collagen. nih.govresearchgate.net Based on the analytical techniques available at the time, a structure named "Hydroxyaldol-histidine" was proposed. researchgate.net This compound was thought to arise from the condensation of peptidyl allysine (B42369), hydroxyallysine, and histidine. researchgate.net
However, as research progressed, inconsistencies and challenges to this proposed structure began to surface. The properties and expected formation pathway of this compound started to conflict with newer experimental observations. meatscience.org One of the key issues was the unlikely biochemical requirement for the formation of a hydroxy-allysine at the hydroxylysine residue 87 in the collagen helix. meatscience.org Furthermore, continued investigation into the maturation of collagen cross-links suggested a more complex structure was responsible for the observed stability in mature tissues. portlandpress.com
A significant point of contention arose from the fact that the proposed this compound structure did not fully account for the observed decrease in reducible cross-links like dehydrohydroxylysinonorleucine and the concurrent appearance of the new, stable cross-link as tissues aged. nih.gov This stoichiometric relationship hinted at a different precursor and a different final structure. nih.gov
More recently, a major challenge has emerged, suggesting that HHL itself might be a laboratory artifact. researchgate.netsemanticscholar.orgresearchgate.net Research published in 2019 proposed that HHL is not a natural cross-linking structure but is instead formed during acid hydrolysis of tissue samples in the laboratory, specifically from a C-telopeptide allysine aldol (B89426) in a labile linkage with glucosylgalactosyl hydroxylysine. semanticscholar.orgnih.gov This controversial finding was based on the observation that HHL was not detected in species like rats and mice, which lack a specific histidine residue in their α1(I) C-telopeptide sequence. semanticscholar.orgnih.gov This claim has been disputed, with other researchers providing evidence for the natural existence of HHL, citing the detection of HHL in alpaca skin which also lacks the implicated histidine residue. researchgate.net
Application of Advanced Analytical Techniques for Structural Reassignment
The resolution of the structural ambiguity surrounding "this compound" was made possible by the application of more sophisticated analytical methods that emerged in the following years.
High-Resolution Mass Spectrometry and Nuclear Magnetic Resonance Advancements
The definitive structural reassignment was heavily reliant on advancements in high-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov Fast atom bombardment mass spectrometry (FAB-MS) provided the accurate mass of the isolated cross-link, which was inconsistent with the proposed "this compound" structure. nih.gov
Furthermore, detailed analysis using ¹H and ¹³C NMR spectroscopy allowed for the precise mapping of the connectivity of the atoms within the molecule. nih.gov These techniques revealed that the cross-link was composed of prosthetic groups from one residue each of histidine, hydroxylysine, and lysine (B10760008). nih.gov The NMR data definitively showed that the imidazole (B134444) C-2 of histidine was linked to the C-6 of a norleucine residue (derived from the deamination of lysine), which in turn was linked to the C-6 amino group of a hydroxylysine residue. nih.gov This arrangement was fundamentally different from the proposed aldol condensation product of "this compound."
Modern MS-based methods have continued to be central to the study of these cross-links, enabling the separation and identification of various collagen cross-links, including HHL, without the need for derivatization. researchgate.net
Peptide Mapping and Sequence Analysis of Cross-linked Collagen Fragments
Complementing the spectroscopic data, peptide mapping and sequence analysis of collagen fragments containing the cross-link provided crucial contextual information. Researchers isolated and analyzed cross-linked peptides from mature collagen using techniques like cyanogen (B1215507) bromide (CNBr) digestion. meatscience.org This allowed them to identify the specific regions of the collagen molecules that were involved in the cross-link.
These studies revealed that the cross-link connected the C-terminal telopeptide region of one collagen molecule (specifically, the α1CB6 peptide) with the helical region of another (the α1CB5 peptide). meatscience.org This head-to-tail linkage was inconsistent with the previously proposed intramolecular cross-link. The identification of the specific amino acid residues involved—a lysine-derived aldehyde from the C-telopeptide and a hydroxylysine from the helical region—provided the final pieces of the puzzle, confirming the structure elucidated by MS and NMR. meatscience.org
The Corrected Structure: Histidinohydroxylysinonorleucine (HHL)
Based on the overwhelming evidence from advanced analytical techniques, the structure initially identified as "this compound" was definitively corrected to Histidinohydroxylysinonorleucine (HHL). nih.gov
Definitive Chemical Structure of HHL
Histidinohydroxylysinonorleucine is a trifunctional cross-link, meaning it connects three different amino acid residues from adjacent collagen molecules. nih.gov Its structure is characterized by the linkage of a histidine residue, a hydroxylysine residue, and a lysine residue that has been deaminated to form norleucine. nih.gov The specific connectivity, as determined by NMR, involves the imidazole ring of histidine being bonded to the norleucine residue, which in turn is bonded to the hydroxylysine residue. nih.gov
| Component Residues | Linkage Points |
| Histidine | Imidazole C-2 |
| Hydroxylysine | C-6 amino group |
| Lysine (as Norleucine) | C-6 |
Distinctions between the Previously Proposed "this compound" and HHL
The differences between the initially proposed "this compound" and the confirmed Histidinohydroxylysinonorleucine (HHL) structure are significant and fundamental.
| Feature | "this compound" (Proposed) | Histidinohydroxylysinonorleucine (HHL) (Corrected) |
| Formation Mechanism | Aldol condensation involving peptidyl allysine, hydroxyallysine, and histidine. researchgate.net | Reaction between a reducible bifunctional cross-link (dehydrohydroxylysinonorleucine) and a histidine residue. nih.gov |
| Component Residues | Proposed to involve an aldol product of allysine and hydroxyallysine linked to histidine. researchgate.net | Composed of one residue each of histidine, hydroxylysine, and lysine (as norleucine). nih.gov |
| Key Linkage | Postulated as a Michael addition of histidine to an aldol cross-link. | The imidazole C-2 of histidine is linked to C-6 of norleucine, which is linked to the C-6 amino group of hydroxylysine. nih.gov |
| Biochemical Feasibility | Involved an unlikely formation of hydroxy-allysine at a specific helical location. meatscience.org | Consistent with the observed stoichiometry of maturing collagen cross-links. nih.gov |
Scientific Rationale for the Initial Misidentification
Complexities of Collagen Hydrolysis and Cross-link Isolation
The very nature of collagen presents significant challenges to the isolation and characterization of its cross-links. Collagen is an insoluble and highly cross-linked protein, necessitating harsh chemical treatments for its breakdown into analyzable components.
Harsh Hydrolysis Conditions: To break down the collagen polymer into its constituent amino acids and cross-linked components, strong acid hydrolysis is typically employed. This process, however, can introduce artifacts, leading to the formation of new compounds or the degradation of existing ones. annualreviews.orgsemanticscholar.org There has been ongoing debate about whether certain identified cross-links, including those involving histidine, are genuine biological structures or byproducts of the isolation methodology, such as base-catalyzed Michael additions during borohydride (B1222165) reduction. semanticscholar.orgnih.gov More recent evidence strongly suggests that HHL is an artifact generated during acid hydrolysis from a labile C-telopeptide allysine aldol adduct. nih.govnih.gov
Low Abundance of Cross-links: Collagen cross-links are present in relatively low quantities, making their isolation in a pure form a difficult task. springernature.com This scarcity requires extensive purification steps, which can lead to losses of the target compound and potential contamination.
Reducible vs. Non-reducible Cross-links: Early research on collagen cross-links heavily focused on the characterization of "reducible" cross-links. These are chemically unstable intermediates, primarily aldimine and keto-amine bonds, that can be stabilized by reduction with sodium borohydride. annualreviews.orgnih.gov This technique was instrumental in identifying several bifunctional cross-links. However, the focus on reducible intermediates meant that the nature of the mature, stable, non-reducible cross-links remained elusive for a longer period. The compound initially identified as this compound was notably non-reducible with sodium borohydride. researchgate.net
Limitations of Analytical Methodologies in Earlier Decades
The analytical techniques available to researchers in the 1970s and early 1980s, while sophisticated for their time, lacked the precision and resolution of modern methods. This technological gap played a significant role in the initial misidentification of the histidine-containing cross-link.
Amino Acid Analysis: In the 1970s, automated amino acid analyzers were a primary tool for quantifying the amino acid composition of protein hydrolysates. researchgate.net These instruments separate amino acids based on their ionic properties. While effective for standard amino acids, the identification of novel, complex cross-links was challenging. The elution position of an unknown peak could be compared to standards, but definitive structural information could not be obtained from this method alone.
Early Mass Spectrometry: The initial characterization of the compound proposed as "this compound" utilized mass spectrometry of its volatile derivatives. researchgate.net While this provided information on the molecular weight and some fragmentation patterns, the ionization techniques of the era, such as electron ionization, could be harsh, leading to extensive fragmentation that made the complete and unambiguous determination of a complex structure difficult.
Proton Nuclear Magnetic Resonance (PMR) Spectroscopy: Early PMR (now known as ¹H NMR) spectroscopy was also used in the initial investigation. researchgate.net However, the lower magnetic field strengths of the instruments at the time resulted in lower resolution and sensitivity compared to modern high-field NMR. This could lead to overlapping signals and ambiguity in interpreting the complex spectra of a novel compound.
The combination of these factors—the inherent difficulty in isolating intact cross-links from the complex collagen matrix and the limitations of the analytical tools available—led to a plausible but ultimately incorrect structural proposal for what we now know as histidinohydroxylysinonorleucine. The definitive elucidation of the HHL structure had to await the development of more advanced analytical techniques. The subsequent discovery that HHL is likely an artifact of the analytical process itself underscores the continuous evolution of scientific understanding in the face of technological advancement. nih.govnih.gov
Mechanistic Pathways for the Formation of Histidine Involved Collagen Cross Links Focusing on Hhl
Condensation Reactions Involving Histidine Residues
Following the enzymatic generation of aldehyde precursors, a series of condensation reactions occur. While the direct formation of HHL in vivo is now questioned, the involvement of histidine in collagen cross-linking, particularly in the formation of other complex structures, remains an area of investigation. annualreviews.orgresearchgate.net
The formation of cross-links, including those involving histidine, is dictated by the specific alignment of collagen molecules within a fibril. Aldehyde-containing telopeptides of one collagen molecule align with specific helical domain regions of adjacent molecules. nih.govannualreviews.org This precise registration brings the reactive groups into close proximity, facilitating the spontaneous chemical reactions that lead to cross-link formation. The glycosylation of specific hydroxylysine residues can also play a regulatory role by preventing their conversion to aldehydes, thereby influencing the type and location of cross-links that can form. pnas.org
The proposed mechanism for the artifactual formation of HHL during acid hydrolysis involves a retro-aldol cleavage of a C-telopeptide aldol (B89426). researchgate.net This is followed by a covalent addition of the imidazole (B134444) group of a nearby histidine residue. researchgate.net In contrast, the formation of another histidine-containing cross-link, histidinohydroxymerodesmosine (B1206075) (HHMD), is believed to occur through a Michael addition of a histidine imidazole to an α,β-unsaturated aldol, a reaction promoted by the conditions of borohydride (B1222165) reduction used in earlier analytical methods. researchgate.netnih.gov
Collagen cross-links can be both intramolecular (between different polypeptide chains within the same collagen molecule) and intermolecular (between adjacent collagen molecules). meatscience.orgnih.gov The initial products on the lysine (B10760008) aldehyde pathway are often intramolecular aldol dimers. nih.gov These can then participate in intermolecular reactions to build a stable, three-dimensional cross-link network that provides tensile strength to the collagen fibril. nih.gov The cross-link that was identified as hydroxyaldol-histidine was considered trifunctional, meaning it could link three different polypeptide chains. nih.govresearchgate.net
Michael Adduction and Retro-aldol Cleavage Mechanisms in HHL Biogenesis
Species-Specific Variations in HHL Formation and Distribution
The presence and concentration of HHL have been observed to vary significantly across different species and tissues, a phenomenon that has provided crucial clues to its true nature.
Presence and Absence of HHL in Different Organisms and Tissues (e.g., Bovine vs. Rodent Collagen)
Early research identified HHL as a prominent, non-reducible, and stable cross-link in mature skin collagen, particularly in bovine and human tissues. researchgate.netresearchgate.netnih.gov Its concentration was found to be related to the chronological aging of the skin. nih.gov For instance, a study on aged human skin demonstrated a significantly higher amount of HHL in sun-unexposed buttock tissue compared to sun-exposed wrist tissue, suggesting that chronic sunlight exposure might hinder its formation. nih.gov Another study on bovine heart valves found a correlation between higher HHL content and increased molecular stability of the valve tissue. physiology.org
In stark contrast, HHL is notably absent in the skin and tail tendon collagen of rodents, such as rats and mice. researchgate.netresearchgate.net This marked difference between species has been a pivotal observation in understanding the determinants of HHL formation. While bovine skin and cornea are rich sources of HHL, analysis of mouse skin reveals no detectable HHL. researchgate.net This disparity is not absolute across all tissues within a species; for example, bovine flexor tendon contains a mix of cross-links, including HHL. researchgate.net
The following table summarizes the relative presence of HHL in various tissues and species, highlighting these observed differences.
| Organism | Tissue | Relative HHL Presence | Reference |
| Bovine | Skin | Prominent | researchgate.net |
| Bovine | Cornea | Prominent | researchgate.net |
| Bovine | Heart Valves | Present, variable | physiology.org |
| Bovine | Flexor Tendon | Present | researchgate.net |
| Human | Skin (sun-unexposed) | High (e.g., ~0.69 mol/mol of collagen) | nih.gov |
| Human | Skin (sun-exposed) | Low (e.g., ~0.13 mol/mol of collagen) | nih.gov |
| Human | Cornea | Present | nih.gov |
| Rat | Skin | Not Detected | researchgate.netresearchgate.net |
| Rat | Tail Tendon | Not Detected | researchgate.net |
| Mouse | Skin | Not Detected | researchgate.net |
Genetic and Sequence Determinants Influencing Cross-link Types (e.g., Conserved Histidine Residues)
The key to understanding the species-specific presence of HHL lies within the primary amino acid sequence of the collagen alpha chains. Specifically, the presence of a histidine residue in the C-terminal telopeptide of the α1(I) collagen chain is the critical determinant. researchgate.net In species like humans and bovines, where HHL is found, their α1(I) C-telopeptide sequence contains a conserved histidine residue. researchgate.net Conversely, in rats and mice, this histidine is absent from the corresponding sequence. researchgate.net
This genetic determinant provides a strong explanation for the observed distribution of HHL. The table below illustrates the C-telopeptide amino acid sequence of the α1(I) chain for several species, highlighting the presence or absence of the crucial histidine residue.
| Species | α1(I) C-Telopeptide Sequence | Histidine Presence | Reference |
| Human | -EKAHDGGR- | Yes | nih.gov |
| Bovine | -EKAHDGGR- | Yes | uniprot.org |
| Mouse | -EKSQDGGR- | No | nih.gov |
| Rat | -EKSQDGGR- | No |
Nature of HHL as a Laboratory Artifact Under Certain Conditions
Influence of Acid Hydrolysis on Cross-link Stability and Detection
The standard method for analyzing collagen cross-links involves acid hydrolysis to break down the protein into its constituent amino acids. It is now understood that this harsh process can induce the formation of HHL from other precursor structures. researchgate.net The proposed mechanism suggests that C-telopeptide aldol dimers form labile addition products with glycosylated hydroxylysine on an adjacent collagen molecule. researchgate.net These structures are resistant to borohydride reduction but, upon acid hydrolysis, can undergo a retro-aldol cleavage and subsequent covalent addition of the telopeptide histidine's imidazole group to create the structure identified as HHL. researchgate.netnih.gov
This artifactual formation is entirely dependent on the presence of the aforementioned histidine in the α1(I) C-telopeptide. researchgate.net Without this histidine, as is the case in rodents, HHL is not generated during acid hydrolysis, explaining its absence in analyses of these species' tissues. researchgate.net
Differentiation from Naturally Occurring, Stable Cross-links
The current understanding posits that the primary stable cross-links in tissues like skin and cornea, which follow the lysine aldehyde pathway, are actually telopeptide aldol dimers. researchgate.net The structures that lead to the artifactual formation of HHL are considered labile and are prone to dissociation under denaturing and acidic conditions. nih.gov This is in contrast to truly stable, naturally occurring cross-links like pyridinolines, which are found in tissues such as bone and cartilage and are not formed as artifacts of the analytical process. nih.gov
Biological Implications and Functional Roles of Histidine Mediated Collagen Cross Links Hhl
Contribution to Collagen Fibril Assembly and Supramolecular Organization
The formation of covalent intermolecular cross-links is a crucial final step in collagen biosynthesis, essential for the assembly and stabilization of collagen fibrils into their characteristic supramolecular structures. semanticscholar.org The initial hypothesis positioned histidino-hydroxylysinonorleucine (HHL) as a key mature, trivalent cross-link that contributes to the stability of these fibrils, particularly in tissues following the lysine (B10760008) aldehyde cross-linking pathway, such as skin. nih.gov This pathway involves the enzymatic conversion of specific lysine residues in the telopeptide regions of collagen molecules into reactive aldehydes by lysyl oxidase. semanticscholar.org These aldehydes then react with hydroxylysine residues on adjacent molecules to form immature, reducible cross-links like dehydro-hydroxylysinonorleucine (deH-HLNL). nih.gov The proposed maturation of deH-HLNL through a reaction with a histidine residue to form the stable, non-reducible HHL was thought to lock the collagen molecules into a highly organized and stable fibrillar network. nih.govresearchgate.net The covalent bonds provided by HHL would prevent slippage of collagen molecules under load, thus ensuring the proper organization and integrity of the collagen matrix. mdpi.com
However, more recent research using mass spectrometry has challenged this view, proposing that HHL is not a natural cross-link but rather an artifact generated during the acid hydrolysis step of sample preparation. semanticscholar.orgnih.gov This research suggests that the primary stable cross-link in tissues like skin and cornea is actually a telopeptide aldol (B89426) dimer. semanticscholar.org According to this model, these aldol dimers can form labile (unstable) connections with a glycosylated hydroxylysine on a neighboring collagen molecule. It is this labile structure that, upon acid hydrolysis, is proposed to rearrange and incorporate a nearby histidine residue from the C-telopeptide of the α1(I) collagen chain to form HHL. semanticscholar.orgnih.gov This finding is supported by the observation that HHL is not found in species like rats and mice, whose α1(I) collagen chain lacks the specific histidine residue in the C-telopeptide region necessary for this proposed artifactual formation. semanticscholar.org
Therefore, while the principle that mature cross-links are vital for the supramolecular organization of collagen fibrils remains undisputed, the specific contribution of HHL is contested. If HHL is a natural cross-link, it plays a direct role in the long-term stabilization of the fibrillar architecture. If it is an artifact, then the focus shifts to the aldol dimers as the key stabilizing elements in certain tissues, with significant implications for our understanding of collagen fibril assembly and organization.
Influence on the Mechanical Properties and Tensile Strength of Connective Tissues
The mechanical properties of connective tissues, such as their tensile strength and elasticity, are fundamentally dictated by the density and nature of collagen cross-links. researchgate.net The maturation of collagen involves the conversion of initial, chemically reducible cross-links into more stable, non-reducible forms, a process that correlates with an increase in tissue stiffness and strength with age. nih.gov
Initially, HHL was considered a prime example of such a mature, non-reducible cross-link. nih.gov Its trivalent nature was thought to provide robust, multi-directional stabilization to the collagen matrix, significantly enhancing the tensile strength of tissues like skin. nih.govresearchgate.net The age-related decrease in the concentration of the reducible precursor, dehydro-hydroxylysinonorleucine, and the concurrent increase in HHL in tissues like bovine skin supported the idea that this conversion was a key mechanism for the maturation and increased mechanical stability of collagen. nih.gov The high tensile strength of many connective tissues is a direct result of the efficient transfer of stress along and between collagen fibrils, a function heavily reliant on stable intermolecular cross-linking.
The debate over HHL's natural existence directly impacts the interpretation of its role in tissue mechanics. If HHL is a naturally occurring mature cross-link, its formation is a critical event in conferring mechanical strength. However, if it is an artifact, the mechanical properties of tissues like skin are primarily determined by other cross-linking structures, namely the allysine (B42369) aldol dimers. semanticscholar.org In this scenario, the aldol cross-links would be the principal load-bearing elements. The labile adducts that are precursors to the artifactual HHL may contribute to the tissue's mechanical properties, but their inherent instability would imply a different mechanical behavior compared to a tissue stabilized by a network of stable, trivalent HHL cross-links. Further research is needed to fully elucidate the mechanical consequences of a collagen network stabilized predominantly by aldol dimers versus one containing genuine trivalent, histidine-involved cross-links.
Interactions with Other Collagen Cross-link Types (e.g., Pyridinoline)
The biosynthesis of collagen cross-links follows distinct, tissue-specific pathways, leading to different types of mature cross-links in various connective tissues. The two primary pathways are the lysine aldehyde pathway and the hydroxylysine aldehyde pathway. semanticscholar.org
The formation of histidino-hydroxylysinonorleucine (HHL) is associated with the lysine aldehyde pathway , which is predominant in tissues like skin and cornea. semanticscholar.orgresearchgate.net In this pathway, lysine residues in the telopeptides are not hydroxylated before being oxidized to aldehydes. These lysine aldehydes are the precursors to the immature aldimine cross-links that were thought to mature into HHL. researchgate.net
In contrast, the hydroxylysine aldehyde pathway leads to the formation of pyridinoline (B42742) cross-links, such as hydroxylysyl pyridinoline (HP) and lysyl pyridinoline (LP). This pathway is characteristic of tissues subjected to high mechanical stress, such as bone, cartilage, and tendon. semanticscholar.orgresearchgate.net Here, specific lysine residues in the telopeptides are first hydroxylated to hydroxylysine by lysyl hydroxylase 2 before being oxidized by lysyl oxidase. These hydroxylysine aldehydes then react with hydroxylysine residues in the helical region of adjacent collagen molecules to form the stable, trivalent pyridinoline structures.
The presence of either HHL or pyridinoline is largely mutually exclusive in a given tissue, reflecting the specific enzymatic machinery active in the cells of that tissue. For example, bovine skin is rich in HHL but contains negligible amounts of pyridinoline. semanticscholar.org Conversely, cartilage is abundant in pyridinoline but lacks HHL. Some tissues, like bovine flexor tendon, can exhibit a mix of both cross-linking pathways, containing both HHL and pyridinoline, indicating a more complex regulation of collagen post-translational modification in those tissues. semanticscholar.org
The "artifact" theory for HHL does not fundamentally change this tissue-specific distribution but reframes the chemistry of the lysine aldehyde pathway. It suggests that in tissues like skin, the mature cross-links are aldol dimers, not HHL, which still distinguishes them from the pyridinoline-cross-linked tissues. The interaction between these different cross-link types is therefore less about direct chemical interaction and more about the distinct biosynthetic routes that define the biochemical and mechanical identity of different connective tissues.
Table 1: Predominant Collagen Cross-link Types in Different Tissues
| Tissue | Predominant Cross-link Pathway | Key Mature Cross-link(s) |
| Skin, Cornea | Lysine Aldehyde Pathway | Histidino-hydroxylysinonorleucine (HHL)* or Allysine Aldol Dimers |
| Bone, Cartilage | Hydroxylysine Aldehyde Pathway | Pyridinoline (HP and LP) |
| Tendon | Mixed | Can contain both HHL* and Pyridinoline |
| *The natural existence of HHL is debated. |
Dynamic Remodeling of Collagenous Tissues and Cross-link Turnover
Collagenous tissues are not static structures; they undergo constant, albeit often slow, remodeling throughout life. This process involves the synthesis of new collagen molecules and the degradation of old ones, which is critical for growth, repair, and adaptation to changing mechanical demands. The turnover of collagen cross-links is an integral part of this remodeling.
The perspective changes significantly if HHL is an artifact. In this case, the key players in cross-link turnover in tissues like skin are the allysine aldol dimers and their labile adducts. semanticscholar.org The stability of the aldol dimers themselves would be a primary determinant of the matrix's resistance to degradation. The labile nature of the adducts that give rise to artifactual HHL suggests that these particular intermolecular connections might be more susceptible to remodeling and turnover than a covalently stable trivalent cross-link. This could imply a more dynamic remodeling potential for tissues on the lysine aldehyde pathway than previously thought if their stability relies on these more labile structures.
The degradation of the collagen matrix is mediated by enzymes such as matrix metalloproteinases (MMPs). The susceptibility of collagen to these enzymes can be influenced by the type and density of cross-links. While specific data on the enzymatic cleavage of HHL-containing collagen is scarce, it is generally understood that highly cross-linked collagen is more resistant to proteolysis. The debate over HHL's existence highlights the need for further investigation into the precise nature of mature cross-links and their influence on the dynamic processes of collagen turnover and tissue remodeling.
Advanced Methodologies for the Analysis of Histidine Containing Collagen Cross Links
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Separationmdpi.comworthingtonweb.com
High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are fundamental techniques for the separation and purification of Hydroxyaldol-histidine and other collagen cross-links from complex biological matrices. mdpi.comworthingtonweb.com These methods leverage the differential partitioning of analytes between a stationary phase and a mobile phase to achieve high-resolution separations.
Reverse-phase HPLC (RP-HPLC) is a commonly employed mode for the analysis of these cross-links. nih.gov In this technique, a non-polar stationary phase, often a C8 or C18 alkyl chain bonded to silica (B1680970), is used in conjunction with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile. nih.govsielc.com The separation is based on the hydrophobicity of the analytes; more hydrophobic molecules have a stronger interaction with the stationary phase and thus elute later. The use of ion-pairing reagents or buffers in the mobile phase can further enhance the separation of charged or polar compounds like amino acid cross-links. thermofisher.com
UPLC systems, which utilize smaller particle sizes (typically sub-2 µm) in the stationary phase, offer significant advantages over traditional HPLC. The smaller particles lead to higher separation efficiency, improved resolution, and faster analysis times. lcms.cz This is particularly beneficial when dealing with the complex mixtures of peptides and cross-links generated from the enzymatic or chemical digestion of collagen. nih.govsemanticscholar.org
For the analysis of underivatized amino acids, including histidine, specific HPLC and UPLC methods have been developed. lcms.cznih.gov These methods often employ specialized columns and mobile phase conditions to achieve adequate retention and separation of these highly polar molecules. sielc.comnih.gov For instance, adjusting the pH of the mobile phase can significantly impact the retention and resolution of amino acids. nih.gov
Table 1: Comparison of HPLC and UPLC for this compound Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |
| Stationary Phase Particle Size | 3-5 µm | < 2 µm |
| Operating Pressure | Lower | Higher |
| Resolution | Good | Excellent |
| Analysis Time | Longer | Shorter researchgate.net |
| Solvent Consumption | Higher | Lower |
| Sensitivity | Good | Higher |
Mass Spectrometry-Based Quantitation and Characterization (LC-MS/MS)mdpi.com
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the definitive identification and quantification of this compound. nih.govresearchgate.net This technique provides a high degree of sensitivity and specificity, allowing for the analysis of minute quantities of the cross-link in complex biological samples. thermofisher.comresearchgate.net
In an LC-MS/MS experiment, the eluent from the HPLC or UPLC column is introduced into the mass spectrometer. The molecules are ionized, typically using electrospray ionization (ESI), and the resulting ions are separated based on their mass-to-charge ratio (m/z) in the first mass analyzer (MS1). A specific ion corresponding to the presumed mass of this compound is then selected and subjected to fragmentation through collision with an inert gas in a collision cell. The resulting fragment ions are then analyzed in a second mass analyzer (MS2), generating a characteristic fragmentation pattern, or MS/MS spectrum. nih.govresearchgate.net
This fragmentation pattern serves as a molecular fingerprint, providing detailed structural information that can confirm the identity of the compound. nih.gov The fragmentation of the this compound precursor ion would be expected to yield specific product ions corresponding to the loss of particular functional groups or cleavage of specific bonds within the molecule. By carefully analyzing these fragmentation patterns, researchers can piece together the structure of the cross-link. nih.govsemanticscholar.org Recent studies have utilized MS-based methods to re-examine the structures of histidine-containing cross-links, highlighting the power of this technique in resolving complex chemical structures. nih.govresearchgate.net
Isotopic labeling is a sophisticated technique used in conjunction with mass spectrometry to investigate the mechanisms of chemical and biochemical reactions. beilstein-journals.orgnih.gov In the context of this compound, stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can be incorporated into precursor molecules to trace their fate during the formation of the cross-link. nih.govrug.nl
For example, by culturing cells or tissues in media containing isotopically labeled lysine (B10760008), hydroxylysine, or histidine, researchers can track the incorporation of these labeled amino acids into the this compound cross-link. nih.gov Analysis of the resulting collagen by LC-MS/MS would reveal a mass shift in the this compound peak corresponding to the mass of the incorporated isotope. This provides direct evidence for the involvement of these specific precursor amino acids in the formation of the cross-link. encyclopedia.pub
Furthermore, crossover experiments, where two similar but isotopically distinct reactants are used, can help to distinguish between intramolecular and intermolecular reaction pathways. encyclopedia.pub Such studies are invaluable for understanding the precise chemical steps involved in the biosynthesis of this compound. beilstein-journals.orgnih.gov
Table 2: Common Isotopes Used in Mechanistic Studies of this compound
| Isotope | Natural Abundance (%) | Application in this compound Research |
| ²H (Deuterium) | 0.015 | Tracing the fate of specific hydrogen atoms in precursor molecules. |
| ¹³C (Carbon-13) | 1.1 | Following the carbon skeleton of precursor amino acids. |
| ¹⁵N (Nitrogen-15) | 0.37 | Tracking the incorporation of nitrogen from amino acids like histidine and lysine. |
Fragmentation Patterns and Structural Confirmation
Capillary Electrophoresis (CE) and Related Electrophoretic Techniquesworthingtonweb.com
Capillary electrophoresis (CE) offers a high-resolution separation alternative to HPLC for the analysis of charged molecules like amino acids and their derivatives. diva-portal.org In CE, separation occurs in a narrow-bore fused-silica capillary filled with a background electrolyte. diva-portal.org When a high voltage is applied across the capillary, analytes migrate at different velocities depending on their charge-to-size ratio and the electroosmotic flow. diva-portal.orgresearchgate.net
CE methods have been developed for the analysis of histidine and other amino acids in various biological samples. nih.govjfda-online.commdpi.com These methods are characterized by their high efficiency, short analysis times, and low sample and reagent consumption. diva-portal.orgresearchgate.net For the analysis of complex mixtures, CE can be coupled with mass spectrometry (CE-MS), providing both high-resolution separation and specific detection. nih.gov
While specific applications of CE for the direct analysis of this compound are not widely documented, the technique's proven ability to separate similar compounds suggests its potential utility in this area. nih.govmdpi.com Optimization of parameters such as buffer pH, concentration, and applied voltage would be crucial for developing a robust CE method for this compound. jfda-online.com
Spectroscopic Approaches for Structural Probing (beyond basic identification)nih.govnih.govactaorthop.org
While mass spectrometry is a cornerstone for structural confirmation, other spectroscopic techniques provide complementary information about the detailed three-dimensional structure and electronic properties of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the complete chemical structure of a molecule in solution. nih.gov Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments can be used to establish the connectivity of atoms and the stereochemistry of the cross-link. nih.gov For instance, ¹H-¹H correlation spectroscopy (COSY) can identify adjacent protons, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments can reveal one-bond and multiple-bond correlations between protons and carbons, respectively. These data are crucial for definitively assigning the structure of a novel compound like this compound. nih.gov
In Vitro and Ex Vivo Models for Studying Cross-link Formation and Degradation
Understanding the dynamics of this compound formation and breakdown requires the use of appropriate model systems.
In vitro models involve studying the formation of the cross-link in a controlled laboratory setting, outside of a living organism. This could involve incubating purified collagen with the necessary precursor amino acids and enzymes, such as lysyl oxidase, under physiological conditions. nih.gov Such systems allow for the precise manipulation of reaction components and conditions to investigate the kinetics and mechanism of cross-link formation. nih.govannualreviews.org For example, studies have used in vitro incubations of bovine embryo skin to demonstrate the stoichiometric relationship between the disappearance of a precursor cross-link and the appearance of a histidine-based cross-link. nih.gov
Ex vivo models utilize tissues or organs that have been removed from an organism. nih.gov For instance, segments of skin or tendon can be cultured and subjected to various treatments to study the effects on collagen cross-linking. nih.gov These models provide a more physiologically relevant environment than in vitro systems while still allowing for experimental control. arvojournals.org For example, ex vivo studies on corneal tissue have been used to investigate changes in collagen structure following cross-linking treatments. arvojournals.org Studying the degradation of this compound can also be performed in these models by introducing collagen-degrading enzymes, such as matrix metalloproteinases (MMPs), and monitoring the release of the cross-link or its peptide fragments over time. nih.gov
Theoretical and Computational Investigations of Histidine Involved Cross Linking
Molecular Dynamics Simulations of Collagen Cross-link Conformations
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. In the context of collagen, MD simulations can provide insights into the conformational dynamics of cross-linked structures, which are difficult to obtain through experimental methods alone.
MD simulations can also be used to calculate hydration free energies (HFEs) of amino acid side chains, providing data on their interaction with the surrounding water molecules. plos.org This information is crucial for understanding the stability of different cross-link conformations within the aqueous environment of the extracellular matrix.
Quantum Chemical Calculations of Reaction Pathways and Transition States in Cross-link Formation
Quantum chemical calculations, such as Density Functional Theory (DFT), offer a means to investigate the electronic structure and reactivity of molecules. These methods are particularly useful for studying the mechanisms of chemical reactions, including the formation of collagen cross-links.
The formation of cross-links involving histidine likely proceeds through complex reaction pathways, such as aldol (B89426) condensations and Michael additions. researchgate.net Quantum chemical calculations can model these reaction pathways, identifying transition states and calculating activation energies. This provides a detailed understanding of the feasibility and kinetics of cross-link formation. For example, DFT calculations have been employed to study the coordination complexes of histidine with metal ions, revealing details about its coordinating abilities and electronic properties. nih.govmdpi.com Similar approaches can be applied to understand the interactions between the reactive groups involved in forming hydroxyaldol-histidine.
Calculations can also elucidate the free energies of different fragmentation pathways for histidine, offering insights into the stability of various proposed cross-linking structures. nih.gov This is particularly relevant given the historical misidentification of some histidine-based cross-links. semanticscholar.orgnih.gov
Table 1: Theoretical Methods in Cross-link Investigation
| Computational Method | Application in Histidine Cross-linking Research | Key Insights |
|---|---|---|
| Molecular Dynamics (MD) Simulations | Studying the conformational dynamics and stability of cross-linked collagen. | Provides information on the preferred conformations of cross-links and their interaction with the molecular environment. nih.govnih.gov |
Modeling the Impact of Cross-links on Collagen Fibril Mechanics at Atomic and Molecular Levels
The presence and nature of cross-links have a profound effect on the mechanical properties of collagen fibrils, such as their tensile strength and elasticity. Computational models can be used to simulate the mechanical behavior of collagen fibrils with and without specific types of cross-links.
By incorporating data from molecular dynamics and quantum chemical calculations, multiscale models can be developed to bridge the gap between atomic-level interactions and the macroscopic mechanical properties of tissues. These models can predict how the introduction of a this compound cross-link would alter the stress-strain response of a collagen fibril. For instance, studies have used nanoscale composite models to determine the independent roles of different types of cross-links on the mechanical behavior of mineralized collagen fibrils. nih.gov These models have shown that the location and nature of cross-links significantly influence properties like modulus, post-yield strain, and toughness. nih.gov
Such models are invaluable for understanding how alterations in cross-linking patterns, which can occur with aging or in certain diseases, lead to changes in tissue function.
Future Directions in Research on Histidine Containing Collagen Cross Links
Elucidation of Remaining Unidentified or Less Characterized Cross-link Species
A primary focus of future research will be the definitive identification and characterization of all collagen cross-link species. Although analytical techniques have advanced, it is believed that the full portfolio of cross-links, especially the mature, stable forms in various tissues, has not been completely cataloged. nih.gov
A key example is the compound initially identified as hydroxyaldol-histidine. worthington-biochem.comannualreviews.org Subsequent research using advanced techniques like fast atom bombardment mass spectrometry and nuclear magnetic resonance led to its re-identification as histidinohydroxylysinonorleucine (HHL), a trifunctional cross-link involving histidine, hydroxylysine, and lysine (B10760008). nih.gov However, more recent studies have presented compelling evidence that HHL itself may be an artifact generated during acid hydrolysis from telopeptide aldol (B89426) dimers, particularly in species that possess a histidine residue in the C-telopeptide of the α1(I) chain. semanticscholar.orgresearchgate.net This controversy highlights the critical need for methods that can analyze cross-links in their native state, minimizing artifact formation.
Future research must therefore aim to:
Identify Novel Histidine Adducts: Systematically search for new, naturally occurring histidine-containing cross-links in a wider variety of tissues and under different physiological and pathological conditions.
Clarify the True Nature of HHL: Resolve the debate surrounding HHL by employing non-destructive analytical techniques to determine if it exists in vivo or is purely a laboratory-generated product. semanticscholar.orgresearchgate.net
Characterize Mature Cross-links: The mature, non-reducible cross-links of the allysine (B42369) pathway, which is prominent in tissues like skin, remain largely unknown. annualreviews.org Research efforts should be directed towards isolating and structurally elucidating these complex molecules, in which histidine is thought to play a role. annualreviews.org
Refinement of Analytical Methods for Enhanced Sensitivity and Specificity
Progress in identifying and quantifying collagen cross-links is intrinsically linked to the advancement of analytical technologies. While current methods like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) have been instrumental, there is a continuous need for refinement. nih.govbohrium.comresearchgate.net
Future developments should focus on:
Increased Sensitivity: Developing methods capable of detecting and accurately quantifying cross-links present at very low concentrations, down to the picomolar level. bohrium.com This is crucial for analyzing small tissue samples and for studying the early stages of cross-link formation and maturation.
Enhanced Specificity and Resolution: Improving chromatographic techniques, such as the use of reverse-phase C18 or silica (B1680970) hydride columns, to better resolve different cross-link isomers and distinguish them from other molecules in complex biological samples. bohrium.comresearchgate.net
High-Resolution Mass Spectrometry (HR-MS): Expanding the use of HR-MS coupled with advanced data analysis to provide comprehensive profiles of modified peptides. researchgate.netcreative-proteomics.com This allows for precise identification of cross-linking sites and patterns within the collagen molecule. creative-proteomics.com
Non-destructive Techniques: Further developing and applying techniques like nuclear magnetic resonance (NMR) spectroscopy and in-situ methods like immunohistochemistry to study cross-links within their native tissue environment, thereby avoiding potential artifacts from harsh extraction and hydrolysis procedures. nih.govcreative-proteomics.com
Table 1: Key Analytical Techniques in Collagen Cross-link Research
| Analytical Technique | Application in Cross-link Analysis | Key Advantages | Future Refinement Goals |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of cross-linking amino acids from tissue hydrolysates. bohrium.com | Robust, reproducible, and allows for accurate quantification. bohrium.com | Improved column chemistry for higher resolution of isomers. |
| Mass Spectrometry (MS) | Identification of cross-linked peptides, determination of molecular weight, and structural elucidation. nih.govcreative-proteomics.com | High sensitivity and specificity; can analyze complex mixtures. researchgate.net | Integration with non-destructive ionization methods; improved software for data analysis. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed 3D structural information of isolated cross-links. nih.gov | Unambiguous structure determination. creative-proteomics.com | Increased sensitivity to allow analysis of smaller sample quantities. |
| Immunohistochemistry | In-situ visualization of cross-links within tissue sections. creative-proteomics.com | Provides spatial distribution and localization within the tissue architecture. creative-proteomics.com | Development of highly specific antibodies for a wider range of cross-links. |
Deeper Understanding of Enzymatic Regulation and Post-Translational Modifications Governing Cross-link Formation
The formation of collagen cross-links is a highly regulated enzymatic process, initiated by the lysyl oxidase (LOX) family of enzymes. researchgate.netnih.gov However, the precise mechanisms that control which type of cross-link forms in a specific tissue remain an area of active investigation.
Future research should explore:
Lysyl Oxidase Isoforms: The specific roles of the different LOX and LOX-like (LOXL) enzymes in targeting specific lysine and hydroxylysine residues and directing the pathway towards either pyridinium (B92312) or histidine-containing cross-links. nih.govarvojournals.org
Lysyl Hydroxylase Activity: The function of specific lysyl hydroxylase enzymes, particularly the enzyme responsible for hydroxylating telopeptide lysines, which is a critical control point directing the cross-linking pathway. physoc.org The absence of telopeptide hydroxylysine is thought to favor the formation of histidine adducts. physoc.org
Glycosylation: The role of glycosylation of hydroxylysine residues in regulating cross-linking. It has been suggested that glycosylation can prevent the oxidative deamination of hydroxylysine, thereby inhibiting its participation in cross-link formation and potentially allowing for the formation of alternative cross-links like this compound. pnas.org
Exploration of Histidine's Broader Involvement in Protein Modifications and Stability Beyond Collagen
The role of histidine is not confined to its participation in specific collagen cross-links. It is a versatile amino acid involved in a wide range of protein functions and modifications.
Future avenues of exploration include:
Metal-Ion Coordination: Investigating how histidine's ability to coordinate with metal ions might influence the structure and stability of the extracellular matrix. researchgate.net
Protein-Protein Interactions: Exploring the role of histidine in mediating protein-protein interactions through mechanisms like π-π stacking, which can influence the aggregation and assembly of protein oligomers. frontiersin.org
Oxidative Modifications: Studying the susceptibility of histidine residues in collagen to modification by reactive oxygen species, which can lead to the formation of different types of cross-links and impact tissue integrity. arvojournals.org
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing Hydroxyaldol-histidine, and how can researchers optimize yield while minimizing side products?
- Methodological Answer: Synthesis protocols should follow rigorous stoichiometric calculations and reaction condition optimization (e.g., pH, temperature, catalyst selection). Use HPLC or NMR to monitor reaction progress and purity . Document all steps in the experimental section, including solvent choices, purification methods (e.g., column chromatography), and spectroscopic validation (e.g., IR, mass spectrometry) to ensure reproducibility .
Q. How can researchers validate the structural identity of this compound, and what analytical techniques are most reliable for characterization?
- Methodological Answer: Combine multiple spectroscopic methods:
- NMR : Assign peaks for imidazole protons (δ 7–8 ppm) and hydroxyaldol-specific signals (e.g., α,β-unsaturated carbonyl groups at δ 5–6 ppm) .
- X-ray crystallography : Resolve stereochemistry and confirm intramolecular hydrogen bonding .
- Elemental analysis : Verify C/H/N ratios against theoretical values . Cross-reference data with existing literature to resolve ambiguities .
Q. What stability profiles (e.g., pH, temperature, light sensitivity) should be prioritized when handling this compound in laboratory settings?
- Methodological Answer: Conduct accelerated stability studies under controlled conditions:
- pH stability : Test aqueous solutions at pH 2–12, using UV-Vis spectroscopy to detect degradation products (e.g., imidazole ring opening) .
- Thermal stability : Perform TGA/DSC to identify decomposition temperatures .
- Light sensitivity : Store samples in amber vials and compare degradation rates under UV vs. dark conditions .
Advanced Research Questions
Q. How can contradictory data on this compound’s reactivity in aqueous vs. non-polar solvents be systematically resolved?
- Methodological Answer: Design a comparative study using:
- Solvent polarity gradients : Measure reaction kinetics in solvents like DMSO, THF, and water .
- Computational modeling : Use DFT calculations to predict solvation effects and transition states .
- Controlled replicates : Repeat experiments with standardized equipment (e.g., calibrated pH meters) to rule out instrumentation errors .
Q. What experimental frameworks are recommended for studying this compound’s interactions with biological macromolecules (e.g., enzymes, DNA)?
- Methodological Answer:
- Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamics .
- Molecular docking simulations : Use software like AutoDock to predict binding sites and validate with mutagenesis studies .
- Circular dichroism (CD) : Monitor conformational changes in proteins upon ligand binding . Ensure ethical compliance for biological assays (e.g., cell line sourcing documentation) .
Q. How should researchers address discrepancies in reported bioactivity data for this compound across different cell lines?
- Methodological Answer:
- Standardize cell culture conditions : Control for passage number, media composition, and incubation parameters .
- Dose-response curves : Use nonlinear regression to calculate EC₅₀ values and compare across studies .
- Meta-analysis : Aggregate data from multiple studies, applying statistical tests (e.g., ANOVA) to identify outliers or confounding variables .
Data Analysis & Reproducibility
Q. What strategies ensure reproducibility of this compound’s catalytic activity in asymmetric synthesis?
- Methodological Answer:
- Detailed supplementary materials : Publish raw chromatograms, spectra, and crystallographic data .
- Collaborative validation : Share samples with independent labs for cross-verification .
- Error analysis : Report standard deviations for ≥3 replicates and use Grubbs’ test to exclude outliers .
Q. How can machine learning enhance the predictive modeling of this compound’s physicochemical properties?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
